molecular formula C9H14N2O2S B13213802 {2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol

{2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol

Cat. No.: B13213802
M. Wt: 214.29 g/mol
InChI Key: MFFCVSYFPGCGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol is a heterocyclic compound that features both morpholine and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol typically involves the reaction of morpholine derivatives with thiazole precursors. One common method includes the use of 1,2-amino alcohols and α-haloacid chlorides, followed by cyclization and reduction reactions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as copper salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine or thiazole rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or morpholine rings.

Scientific Research Applications

Chemistry

In chemistry, {2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act on specific molecular targets, such as enzymes or receptors, to exert their effects.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of {2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

    Morpholine derivatives: Compounds like morpholine itself or its substituted derivatives.

    Thiazole derivatives: Compounds containing the thiazole ring, such as thiazole-4-carboxylic acid.

Uniqueness

What sets {2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol apart is its combination of morpholine and thiazole rings. This dual functionality allows for unique chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

[2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]methanol

InChI

InChI=1S/C9H14N2O2S/c12-6-8-7-14-9(10-8)5-11-1-3-13-4-2-11/h7,12H,1-6H2

InChI Key

MFFCVSYFPGCGLJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NC(=CS2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.